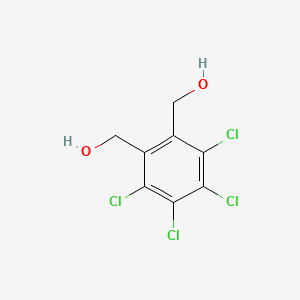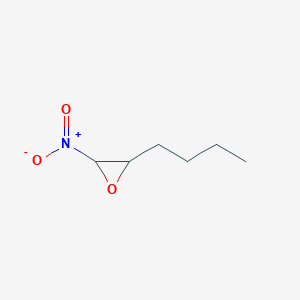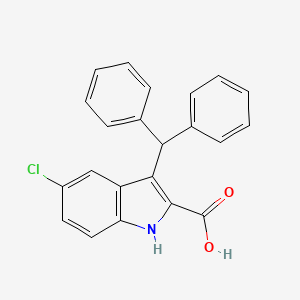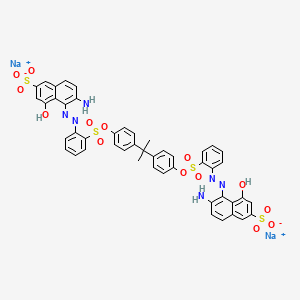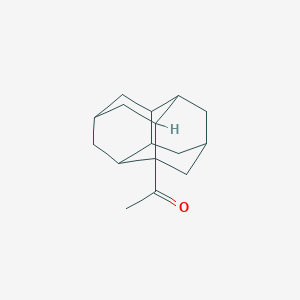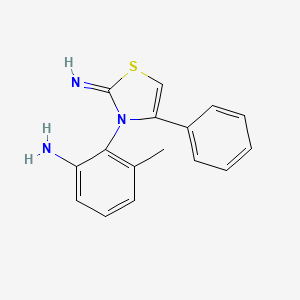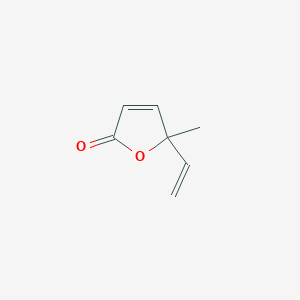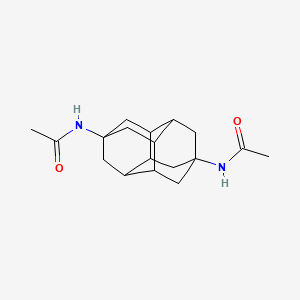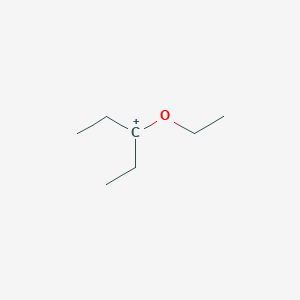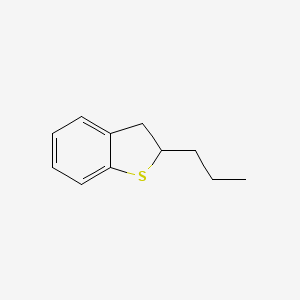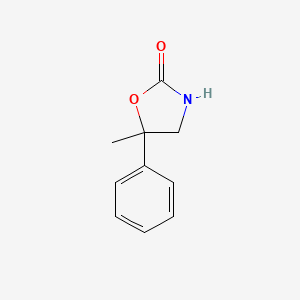
5-Methyl-5-phenyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5-phenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C10H11NO2. It belongs to the class of oxazolidinones, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is particularly notable for its role as a chiral auxiliary in asymmetric synthesis and its potential antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of phenylglycinol with methyl isocyanate under controlled conditions to form the desired oxazolidinone ring . Another method includes the use of an asymmetric aldol reaction followed by a Curtius rearrangement to achieve the oxazolidinone scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in a chemical paste medium has been reported to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-5-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: N-arylation reactions with aryl bromides or iodides can produce N-aryl oxazolidinones.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for N-arylation, trifluoromethylalkenes for photoredox reactions, and phosphazene bases for hydroamidation .
Major Products Formed
The major products formed from these reactions are typically substituted oxazolidinones, which can be further utilized in various synthetic applications .
Aplicaciones Científicas De Investigación
5-Methyl-5-phenyl-1,3-oxazolidin-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial properties, the compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of peptide bonds, thereby inhibiting bacterial growth.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action but different structural features.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a broader spectrum of activity.
Eperezolid: A related compound with similar antibacterial properties.
Uniqueness
5-Methyl-5-phenyl-1,3-oxazolidin-2-one is unique due to its specific structural configuration, which imparts distinct chiral properties and makes it a valuable chiral auxiliary in asymmetric synthesis. Its potential antibacterial activity also sets it apart from other oxazolidinones .
Propiedades
Número CAS |
52553-03-4 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
5-methyl-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-10(7-11-9(12)13-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) |
Clave InChI |
BEKBWPRBKFIVDP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC(=O)O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



